3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine
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Overview
Description
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine is a heterocyclic compound with the molecular formula C8H14ClN3. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules . The compound features a pyrazole ring substituted with a chlorine atom and an amine group attached to a pentyl chain.
Mechanism of Action
Target of Action
The primary targets of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of This compound It is suggested that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its antileishmanial and antimalarial activities, it can be inferred that it affects the pathways related to these diseases .
Result of Action
The molecular and cellular effects of This compound It is known that pyrazole derivatives have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and roles of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine in biochemical reactions are not well-documented. Pyrazole-based compounds are known to have unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes
Cellular Effects
The cellular effects of this compound are currently unknown. Derivatives of pyrazole have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. Pyrazole-based compounds are known to have unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine typically involves the reaction of 4-chloropyrazole with a suitable pentylamine derivative. One common method is the nucleophilic substitution reaction where 4-chloropyrazole reacts with 1-bromopentane in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or water.
Major Products
Oxidation: Nitroso-pyrazole or nitro-pyrazole derivatives.
Reduction: 3-(1H-pyrazol-1-yl)pentan-1-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with additional methyl groups on the pyrazole ring.
4-amino-1H-pyrazole: Lacks the pentyl chain and chlorine substitution.
Uniqueness
3-(4-chloro-1H-pyrazol-1-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a pentyl chain allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-2-8(3-4-10)12-6-7(9)5-11-12/h5-6,8H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLXSUBMIKATRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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